molecular formula C13H21N B3091730 2-Heptylaniline CAS No. 121866-22-6

2-Heptylaniline

Cat. No. B3091730
CAS RN: 121866-22-6
M. Wt: 191.31 g/mol
InChI Key: UDUYYXNBUMJIHO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Heptylaniline consists of a benzene ring attached to an amine group and a heptyl chain . It contains a total of 35 bonds; 14 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that amines in general can undergo a variety of reactions, including alkylation, acylation, and reactions with acids to form amine salts .

Scientific Research Applications

Metal Extraction and Separation

  • Zinc(II) Extraction : A study by Pawar et al. (2018) explored the use of N-n-heptylaniline in xylene for extracting zinc(II) from acid media. This process was efficient in separating zinc(II) from various metal ions and could be applied to pharmaceutical samples and commercial products like talcum powder (Pawar et al., 2018).

DNA Adduct Formation Studies

  • DNA Modification : Research by Jones and Sabbioni (2003) investigated the modification of calf thymus DNA by activated N-hydroxyarylamines, including 2-Heptylaniline derivatives. This study is crucial for understanding the genotoxic potential of these compounds (Jones & Sabbioni, 2003).

Liquid Crystalline Compounds

  • X-Ray Studies on Liquid Crystals : Usha et al. (2015) conducted X-ray studies on liquid crystalline compounds, including p-ethoxybenzylidene p-heptylaniline. This research provides insights into the molecular ordering in nematic and smectic phases of these compounds (Usha et al., 2015).

Chemical Carcinogenesis

  • Metabolic Activation of Arylamines : A study by Chou et al. (1995) explored the metabolic activation of N-hydroxy metabolites of carcinogenic arylamines by human sulfotransferases. This is significant in understanding the role of arylamines, including this compound derivatives, in chemical carcinogenesis (Chou et al., 1995).

Polyamine Biosynthesis

  • Inhibition of L-ornithine Decarboxylase : Mamont et al. (1984) investigated the effects of 6-heptyne-2,5-diamine, related to this compound, on rat hepatoma cells. This compound inhibits L-ornithine decarboxylase, impacting polyamine biosynthesis and cell proliferation (Mamont et al., 1984).

Electropolymerization

  • Soluble Electroactive Polymers : Research by Bidan et al. (1989) focused on the electropolymerization of 2-propylaniline, a chemical isomer of this compound, which produces a poly(2-propylaniline) film. This film is soluble in organic solvents and exhibits electroactivity sensitive to acidity and hydrophobicity (Bidan et al., 1989).

Safety and Hazards

2-Heptylaniline is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled. Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for 2-Heptylaniline are not available, research in the field of amines and their derivatives continues to be a vibrant area of study, with potential applications in pharmaceuticals, materials science, and more .

properties

IUPAC Name

2-heptylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h7-8,10-11H,2-6,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUYYXNBUMJIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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